molecular formula C12H20N4 B1428376 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249921-34-3

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1428376
CAS No.: 1249921-34-3
M. Wt: 220.31 g/mol
InChI Key: USRVFJSJCQJTCM-UHFFFAOYSA-N
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Description

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily valued as a versatile chemical scaffold. Its structure incorporates a piperidine ring linked to a 1,2,4-triazole moiety, a combination frequently found in pharmacologically active molecules. This specific architecture makes it a valuable intermediate for the design and synthesis of novel compounds targeting a range of biological pathways. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions within enzyme active sites. Research into analogous compounds suggests potential applicability in developing ligands for central nervous system (CNS) targets, as the piperidine-triazole motif is present in several biologically active molecules. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity building block to explore structure-activity relationships (SAR) and develop new chemical entities for preclinical investigation.

Properties

IUPAC Name

3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVFJSJCQJTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused with a piperidine moiety, which is known for its pharmacological versatility. The aim of this article is to explore the biological activity of this compound, summarizing relevant research findings and presenting data in a structured format.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20N4
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 2749851-31-6

Antimicrobial Activity

Research has indicated that compounds with a piperidine structure often exhibit antimicrobial properties. For instance, studies evaluating similar piperidine derivatives have shown promising antibacterial and antifungal activities. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundActivityIC50 (µM)
This compoundAntibacterialTBD
Reference CompoundAntibacterial21.25

Antitumor Activity

The triazole moiety is recognized for its role in anticancer therapies. Compounds containing triazoles have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells.

Case Study : A study on related triazole derivatives demonstrated an IC50 value range of 0.87–12.91 µM against MCF-7 breast cancer cells, indicating significant anticancer potential when compared with standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Piperidine derivatives are known to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseEnzyme InhibitionTBD
UreaseEnzyme InhibitionTBD

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Cellular Receptors : The compound may bind to receptors involved in cell signaling pathways.
  • Enzymatic Pathways : Inhibition of key enzymes can disrupt metabolic processes in pathogens or cancer cells.
  • Apoptosis Induction : Triazole derivatives are known to activate apoptotic pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine lie in its pharmacological properties. Compounds containing triazole rings have been widely studied for their biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

Triazole-containing compounds have also been investigated for their anticancer properties. They are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its efficacy against specific cancer types .

Central Nervous System Effects

The compound's piperidine structure suggests potential applications in treating neurological disorders. Similar compounds have demonstrated activity as CNS stimulants and antidepressants . The interaction of triazole derivatives with neurotransmitter systems could be a promising area for further research.

Synthesis and Structural Studies

The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by the introduction of the piperidine moiety. Analytical techniques such as NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Case Studies

Several case studies highlight the compound's potential applications:

  • Antibacterial Screening : A study demonstrated that derivatives of triazoles showed moderate to strong antibacterial activity against specific strains. The structure of this compound is hypothesized to enhance this activity due to its unique substituents .
  • CNS Activity : Research on related compounds has indicated potential for treating anxiety and depression. The structural characteristics of this compound may allow it to target specific receptors in the brain effectively .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Groups: Phenyl-substituted analogs (e.g., 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine) exhibit cytotoxic activity (IC${50}$ ~1–2 μM in prostate/ovarian cancer lines), whereas aliphatic substituents (e.g., cyclopentyl) may prioritize non-polar interactions .

Preparation Methods

Construction of the 1,2,4-Triazole Core

The 1,2,4-triazole heterocycle is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or nitrile precursors. Several general and specific pathways have been reported:

  • Hydrazine and Formamide Reaction: A catalyst-free microwave-assisted method where hydrazines react with formamide to form 1,2,4-triazoles rapidly and efficiently under mild conditions.

  • Copper (II)-Catalyzed Cyclization: Amidines and trialkylamines react in the presence of copper (II) salts and bases like K3PO4 to form 1,2,4-triazoles with high regioselectivity and functional group tolerance.

  • Iodine-Mediated Oxidative Cyclization: Using iodine as a catalyst enables oxidative N-S and C-N bond formation from isothiocyanates or hydrazones, facilitating the formation of substituted 1,2,4-triazoles via cascade C-H functionalization and oxidative aromatization.

  • Direct Substitution and Alkylation: Alkylation of 1,2,4-triazoles at the N1 position using sodium methoxide and alkyl halides in methanol, or arylation via CuO catalysis under reflux, allows for further functionalization.

Coupling to Piperidine

The attachment of the piperidine ring to the triazole core at the 3-position can be achieved by:

  • Alkylation Reactions: Reacting a suitable piperidine derivative (often protected or functionalized) with a triazole intermediate bearing a suitable leaving group or reactive site.

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates the coupling reaction between piperidine derivatives and triazole intermediates, improving yields and reducing reaction times.

  • Conventional Catalytic Coupling: Catalysts such as copper (II) salts facilitate the formation of C-N bonds between the triazole and piperidine moieties under controlled conditions.

Representative Preparation Methodology

Microwave-Assisted Synthesis Approach

A recent study demonstrated the efficient synthesis of 3,5-disubstituted 1,2,4-triazole derivatives linked to piperazine (structurally related to piperidine) via microwave irradiation, which can be adapted for piperidine analogs:

Step Description Conditions Yield
1 Preparation of N-Boc-protected piperidine nitrile derivative Stirring with cyanogen bromide in ethanol at 0 °C to room temp ~90%
2 Cyclization with hydrazide under microwave irradiation Microwave heating, solvent-free or mild solvent, short reaction time High yield, rapid
3 Deprotection and coupling with triazole intermediate Acid/base treatment, column purification ~85-90%

This method benefits from reduced reaction times, higher yields, and milder conditions compared to conventional heating.

Copper (II)-Catalyzed Cyclization and Coupling

  • Cyclization: Amidines and hydrazines react in the presence of copper (II) catalysts and bases to form the 1,2,4-triazole ring with the cyclopentyl substituent.

  • Coupling: The formed triazole intermediate is then reacted with piperidine derivatives under catalytic conditions to yield the target compound.

Advantages include regioselectivity, functional group tolerance, and scalability.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Microwave-Assisted Cyclization Hydrazides + nitrile derivatives, microwave heating Fast, high yield, mild conditions Requires microwave equipment
Copper (II)-Catalyzed Cyclization Amidines + hydrazines + Cu(II), K3PO4 base Regioselective, broad substrate scope Catalyst cost, reaction optimization needed
Iodine-Mediated Oxidative Cyclization Hydrazones or isothiocyanates + I2 catalyst Eco-friendly, efficient Sensitive to reaction conditions
Alkylation/Substitution Alkyl halides + triazole derivatives + base Simple, direct substitution Possible mixture of regioisomers

Research Findings and Notes

  • The microwave-assisted synthesis route is particularly noted for its efficiency in synthesizing substituted 1,2,4-triazoles linked to nitrogen heterocycles such as piperidine, offering rapid reaction times and good yields without harsh reagents.

  • The copper (II)-catalyzed methods provide a versatile platform for synthesizing 1,2,4-triazoles with diverse substituents, including cyclopentyl groups, and allow for subsequent coupling to piperidine rings, which is critical for obtaining 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine.

  • The iodine-mediated oxidative approach is an environmentally friendly alternative that facilitates the formation of the triazole ring via oxidative bond formation, suitable for complex substrates.

  • Alkylation reactions on the triazole nitrogen atoms can lead to regioisomeric mixtures; hence, careful control of reaction conditions and choice of reagents is essential to selectively obtain the desired substitution pattern.

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine?

The synthesis involves multi-step reactions, including cyclocondensation to form the triazole ring and subsequent functionalization of the piperidine moiety. Critical steps include:

  • Cyclopropylamine reaction with thiocyanate to generate the triazole core .
  • Nucleophilic substitution for piperidine functionalization, using solvents like DMF or THF under reflux .
  • Oxidation/Reduction control : Hydrogen peroxide (H₂O₂) for sulfanyl group oxidation or sodium borohydride (NaBH₄) for selective reduction .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

Methodological approaches include:

  • HPLC-MS to monitor degradation products and quantify stability .
  • Thermogravimetric analysis (TGA) for thermal stability assessment .
  • pH-dependent solubility studies using UV-Vis spectroscopy to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of synthesizing novel derivatives of this compound?

Advanced computational tools (e.g., quantum chemical calculations) enable:

  • Transition state analysis to identify energetically favorable pathways .
  • Machine learning-driven optimization of reaction parameters (e.g., temperature, catalyst loading) .
  • Virtual screening of substituent effects on triazole-piperidine interactions to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions can be addressed via:

  • Dose-response profiling using IC₅₀/EC₅₀ assays to differentiate therapeutic vs. toxic thresholds .
  • Metabolite tracking (e.g., LC-MS/MS) to identify off-target interactions or degradation byproducts .
  • Comparative structural analysis with analogs (e.g., cyclopentyl vs. methyl substituents) to isolate activity determinants .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound’s triazole-piperidine scaffold?

SAR studies require:

  • Fragment-based design : Systematic substitution of the cyclopentyl group with bulkier (e.g., cyclohexyl) or polar (e.g., hydroxyl) moieties .
  • Free-Wilson analysis to quantify contributions of individual substituents to biological activity .
  • Molecular docking with target proteins (e.g., fungal CYP51 for antifungal studies) to validate binding hypotheses .

Methodological Considerations

Q. What statistical experimental design (DoE) approaches optimize yield and purity in large-scale synthesis?

  • Central Composite Design (CCD) for multi-variable optimization (e.g., reagent ratios, reaction time) .
  • Factorial screening to identify critical parameters (e.g., solvent polarity, catalyst type) impacting yield .
  • Response Surface Methodology (RSM) to model non-linear relationships between variables .

Q. How can researchers reconcile discrepancies in reported reaction mechanisms for triazole-thiol intermediates?

  • Isotopic labeling (¹⁸O/³⁴S) to track sulfur oxidation pathways .
  • Kinetic isotope effect (KIE) studies to distinguish radical vs. ionic mechanisms .
  • In situ FTIR monitoring of intermediate formation during oxidation/reduction steps .

Data Management and Validation

Q. What computational tools ensure data integrity and reproducibility in SAR studies?

  • Electronic Lab Notebooks (ELNs) for real-time data logging and version control .
  • Cheminformatics platforms (e.g., KNIME, RDKit) to standardize structural-data linkages .
  • Blockchain-based audit trails for immutable record-keeping of experimental parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

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